N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 1256037-07-6
VCID: VC6390394
InChI: InChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21)
SMILES: CC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F
Molecular Formula: C17H16FNO4
Molecular Weight: 317.316

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide

CAS No.: 1256037-07-6

Cat. No.: VC6390394

Molecular Formula: C17H16FNO4

Molecular Weight: 317.316

* For research use only. Not for human or veterinary use.

N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide - 1256037-07-6

Specification

CAS No. 1256037-07-6
Molecular Formula C17H16FNO4
Molecular Weight 317.316
IUPAC Name N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide
Standard InChI InChI=1S/C17H16FNO4/c1-10(20)15-13(7-8-14(22-2)16(15)23-3)19-17(21)11-5-4-6-12(18)9-11/h4-9H,1-3H3,(H,19,21)
Standard InChI Key AXYKZHXKGGMYKM-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)F

Introduction

Chemical Identity and Structural Features

N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide is a synthetic organic compound with the molecular formula C₁₇H₁₆FNO₄ and a molecular weight of 317.316 g/mol. Its IUPAC name reflects its substitution pattern: the benzamide group is fluorinated at the meta position, while the nitrogen atom is bonded to a 2-acetyl-3,4-dimethoxyphenyl moiety. The acetyl group at the ortho position and methoxy groups at the 3- and 4-positions create steric and electronic effects that influence its reactivity and intermolecular interactions.

Table 1: Key Physical and Chemical Properties

PropertyValue/Description
Molecular FormulaC₁₇H₁₆FNO₄
Molecular Weight317.316 g/mol
CAS Number1256037-07-6
AppearanceSolid (exact form unspecified)
SolubilityLikely soluble in polar aprotic solvents
Melting PointNot reported

Synthesis and Reaction Pathways

The synthesis of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide typically involves a two-step protocol:

  • Preparation of 2-Acetyl-3,4-dimethoxyaniline:
    The amine precursor is synthesized via acetylation and methoxylation of a phenyl ring. For example, acetylation of 3,4-dimethoxyaniline using acetic anhydride under acidic conditions yields the acetylated derivative.

  • Coupling with 3-Fluorobenzoyl Chloride:
    The final step involves reacting 2-acetyl-3,4-dimethoxyaniline with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.

3-Fluorobenzoyl chloride+2-Acetyl-3,4-dimethoxyanilineBaseN-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide\text{3-Fluorobenzoyl chloride} + \text{2-Acetyl-3,4-dimethoxyaniline} \xrightarrow{\text{Base}} \text{N-(2-Acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide}

Optimization Notes:

  • Yields depend on reaction temperature, solvent choice (e.g., dichloromethane or THF), and stoichiometry.

  • Purification often involves column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Key signals include:

    • Aromatic protons: Multiplets between δ 6.8–8.0 ppm (fluorobenzamide ring) and δ 6.5–7.2 ppm (dimethoxyphenyl group).

    • Methoxy groups: Singlets at δ ~3.8 ppm (integration for two OCH₃ groups).

    • Acetyl group: Singlet at δ ~2.5 ppm for the methyl protons .

  • ¹³C NMR: Peaks corresponding to the carbonyl groups (C=O at ~165–170 ppm) and fluorinated aromatic carbons (C-F at ~115–125 ppm) .

Infrared (IR) Spectroscopy

  • Strong absorption bands for C=O stretches (~1680 cm⁻¹ for amide, ~1700 cm⁻¹ for acetyl).

  • N-H stretch of the amide group (~3300 cm⁻¹).

  • C-F vibration (~1100 cm⁻¹).

Mass Spectrometry

  • Molecular ion peak observed at m/z 317 (M⁺), with fragments corresponding to loss of acetyl (−42 amu) and methoxy groups (−31 amu each).

Molecular Structure and Crystallography

While no crystal structure of N-(2-acetyl-3,4-dimethoxyphenyl)-3-fluorobenzamide has been reported, analogous benzamide derivatives exhibit planar amide groups with resonance stabilization between the carbonyl and adjacent nitrogen lone pairs . Key structural insights include:

  • Torsional Angles: The O=C−N−C torsion angle in similar compounds ranges between −13° to 24°, favoring near-cis conformations that optimize hydrogen bonding .

  • Hydrogen Bonding: Predicted N−H···O=C interactions dominate crystal packing, potentially forming dimeric motifs or chains .

Compounds with similar dimethoxy and acetyl groups exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT), suggesting utility in bioimaging .

Agricultural Chemistry

Benzamide derivatives are investigated as fungicides or herbicides. The acetyl and methoxy groups may interfere with enzymatic processes in pathogens.

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Compounds

CompoundKey FeaturesBiological Activity
N-(3,4-Dimethylphenyl)-2-amino-3-fluorobenzamideAmino substituent enhances solubilityAntimicrobial
1-(Fluorobenzoyl)-3-arylthioureasThiourea backboneAntitubercular
N-(2-Acetylphenyl)benzamidesAcetyl group at ortho positionAnti-inflammatory

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator